Physicochemical Property Differentiation: N-Acetylation Increases Molecular Weight and Lipophilicity Relative to Parent THIQ
The N-acetylation of 1,2,3,4-tetrahydroisoquinoline (THIQ) to yield 2-acetyl-1,2,3,4-tetrahydroisoquinoline results in a quantifiable increase in molecular weight and lipophilicity, which are critical parameters for drug-likeness and membrane permeability. The molecular weight increases from 133.19 g/mol (THIQ) to 175.23 g/mol [1], a difference of 42.04 g/mol. Concurrently, the computed XLogP3 value for the acetylated derivative is 1.2 [2], while the parent THIQ has a predicted logP of 1.33 [3]. This indicates a similar lipophilic character but with a significantly altered molecular weight and hydrogen bonding profile, as the acetylated compound lacks a hydrogen bond donor [2].
| Evidence Dimension | Molecular Weight (g/mol) and XLogP3 |
|---|---|
| Target Compound Data | MW: 175.23 g/mol; XLogP3: 1.2; H-Bond Donors: 0 |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroisoquinoline (THIQ): MW: 133.19 g/mol; XLogP3: ~1.33; H-Bond Donors: 1 |
| Quantified Difference | MW increase: 42.04 g/mol; ΔXLogP3: -0.13; H-Bond Donor count reduction: 1 |
| Conditions | Computed properties from PubChem (2025.04.14 release) and NP-MRD |
Why This Matters
The altered physicochemical profile directly impacts solubility, membrane permeability, and metabolic stability, making 2-acetyl-1,2,3,4-tetrahydroisoquinoline a more suitable scaffold for lead optimization campaigns where reduced basicity and controlled lipophilicity are desired.
- [1] NP-MRD. NP-Card for 1,2,3,4-Tetrahydroisoquinoline (NP0339014). Accessed April 2026. View Source
- [2] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 600215, 2-Acetyl-1,2,3,4-tetrahydroisoquinoline. Accessed April 2026. View Source
- [3] IMPPAT. 1,2,3,4-Tetrahydroisoquinoline. Indian Medicinal Plants, Phytochemistry And Therapeutics. Accessed April 2026. View Source
